molecular formula C11H17N3O B6259448 4-(2-methoxyphenyl)piperazin-1-amine CAS No. 19351-48-5

4-(2-methoxyphenyl)piperazin-1-amine

Cat. No.: B6259448
CAS No.: 19351-48-5
M. Wt: 207.3
InChI Key:
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Description

4-(2-Methoxyphenyl)piperazin-1-amine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a methoxyphenyl group attached to the piperazine ring

Mechanism of Action

Target of Action

The primary target of 4-(2-methoxyphenyl)piperazin-1-amine is the alpha1-adrenergic receptor (α1-AR) . This receptor is a class of G-protein-coupled receptors (GPCRs) and has three different subtypes: α1A-, α1B-, and α1D-ARs . The primary function of AR is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . Like the other ARs, α1-ARs are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Mode of Action

This compound interacts with its target, the α1-AR, by binding to it . The compound shows alpha1-adrenergic affinity in the range from 22 nM to 250 nM . The interaction between the compound and its target is studied using in silico docking and molecular dynamics simulations .

Biochemical Pathways

The activation or blockade of α1-ARs is a major therapeutic approach for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism . The compound’s interaction with α1-ARs can affect these biochemical pathways and their downstream effects.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound have been studied . These properties impact the bioavailability of the compound. The compound exhibits an acceptable pharmacokinetic profile, making it a promising lead compound .

Result of Action

The molecular and cellular effects of this compound’s action are related to its interaction with α1-ARs. The compound’s binding to these receptors can lead to the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Biochemical Analysis

Biochemical Properties

4-(2-methoxyphenyl)piperazin-1-amine interacts with alpha1-adrenergic receptors . These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Cellular Effects

The interaction of this compound with alpha1-adrenergic receptors influences cell function . It affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with alpha1-adrenergic receptors . This can lead to changes in gene expression and influence enzyme activity .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings . Information on the compound’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . Studies have shown threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in metabolic pathways that interact with alpha1-adrenergic receptors . It can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It can interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound can affect its activity or function . It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methoxyphenyl)piperazin-1-amine typically involves the reaction of 2-methoxyaniline with piperazine. One common method includes the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The reaction mixture is usually stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall yield and purity of the compound. The use of automated systems also reduces the risk of human error and enhances safety during production .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyphenyl)piperazin-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its role in modulating neurotransmitter systems.

    Medicine: Explored as a potential therapeutic agent for treating neurological disorders such as depression and anxiety.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Methoxyphenyl)piperazin-1-amine is unique due to its specific binding affinity for serotonin and alpha1-adrenergic receptors. This dual action makes it a promising candidate for the treatment of various neuropsychiatric disorders, distinguishing it from other piperazine derivatives that may only target a single receptor type .

Properties

CAS No.

19351-48-5

Molecular Formula

C11H17N3O

Molecular Weight

207.3

Purity

85

Origin of Product

United States

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